![molecular formula C11H7Cl3N2O2 B12078209 (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate CAS No. 650592-20-4](/img/structure/B12078209.png)
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichloro-substituted imidazole ring attached to a chlorobenzoate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate typically involves the reaction of 4,5-dichloroimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted imidazole derivatives with various functional groups.
Oxidation Reactions: Imidazole N-oxides.
Reduction Reactions: Alcohol derivatives of the benzoate moiety.
Wissenschaftliche Forschungsanwendungen
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5-diphenyl-1H-imidazol-1-yl)methyl 4-chlorobenzoate: Similar structure but with phenyl groups instead of chlorine atoms on the imidazole ring.
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-bromobenzoate: Similar structure but with a bromine atom instead of a chlorine atom on the benzoate moiety.
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom on the benzoate moiety.
Uniqueness
(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate is unique due to the presence of both dichloro-substituted imidazole and chlorobenzoate moieties. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry .
Eigenschaften
CAS-Nummer |
650592-20-4 |
---|---|
Molekularformel |
C11H7Cl3N2O2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
(4,5-dichloroimidazol-1-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-8-3-1-7(2-4-8)11(17)18-6-16-5-15-9(13)10(16)14/h1-5H,6H2 |
InChI-Schlüssel |
XZEOYGPUEQKENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.